1-ETHYL-N~4~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
1-ETHYL-N~4~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a pyrazole ring, a triazole ring, and a fluorobenzyl group
Preparation Methods
The synthesis of 1-ETHYL-N~4~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones.
Introduction of the Triazole Ring:
Attachment of the Fluorobenzyl Group: This can be done via nucleophilic substitution reactions where a fluorobenzyl halide reacts with the triazole-pyrazole intermediate.
Sulfonamide Formation:
Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-ETHYL-N~4~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring and the triazole moiety.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Sonogashira coupling reactions, facilitating the formation of carbon-carbon bonds.
Common reagents include halides, organometallics, and various oxidizing and reducing agents. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-ETHYL-N~4~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors.
Biology: The compound can serve as a probe in biochemical assays to study enzyme activity or protein interactions.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-ETHYL-N~4~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the biological context and the specific target.
Comparison with Similar Compounds
Similar compounds include other pyrazole-triazole derivatives and fluorobenzyl-substituted molecules. Compared to these, 1-ETHYL-N~4~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE may offer unique properties such as enhanced binding affinity, improved stability, or specific reactivity. Some similar compounds are:
- 1-ETHYL-3-(2-FLUOROBENZYL)-1H-PYRAZOLE-4-CARBOXAMIDE
- 1-ETHYL-5-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID
- 1-ETHYL-4-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOLE-5-SULFONAMIDE
Properties
IUPAC Name |
1-ethyl-N-[1-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-yl]pyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN6O2S/c1-2-20-9-12(7-17-20)24(22,23)19-14-16-10-21(18-14)8-11-5-3-4-6-13(11)15/h3-7,9-10H,2,8H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSYRWUDGPWBIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=NN(C=N2)CC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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